2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile
Description
Chemical Structure: The compound features a 1,2,4-oxadiazole core substituted at position 3 with a 4-(difluoromethoxy)-3-methoxyphenyl group and at position 5 with an acetonitrile moiety. Its molecular formula is C₁₃H₁₀F₂N₃O₃, with a molecular weight of 309.24 g/mol (estimated). The presence of both difluoromethoxy (-OCF₂H) and methoxy (-OCH₃) groups on the phenyl ring distinguishes it from simpler analogs .
Applications: Likely explored as a bioactive molecule, given the prevalence of 1,2,4-oxadiazoles in medicinal chemistry (e.g., enzyme inhibitors, antimicrobial agents) .
Properties
IUPAC Name |
2-[3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O3/c1-18-9-6-7(2-3-8(9)19-12(13)14)11-16-10(4-5-15)20-17-11/h2-3,6,12H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFIUDVJBGXRFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(=N2)CC#N)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152970 | |
| Record name | 3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole-5-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852399-91-8 | |
| Record name | 3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole-5-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852399-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole-5-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile involves its interaction with specific molecular targets. The difluoromethoxy and methoxy groups can enhance the compound’s binding affinity to target proteins, while the oxadiazole ring may participate in various biochemical pathways . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Analog 1 : 2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile (CAS 852851-75-3)
- Structure : Difluoromethoxy group at the ortho position (vs. para in the target compound).
- Molecular Formula : C₁₁H₇F₂N₃O₂ | Molecular Weight : 251.19 g/mol.
- Properties : Predicted density = 1.354 g/cm³; boiling point = 409.8°C .
Analog 2 : 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile (CAS 58599-00-1)
- Structure : Methyl (-CH₃) substituent instead of methoxy/difluoromethoxy groups.
- Molecular Formula : C₁₁H₉N₃O | Molecular Weight : 199.21 g/mol .
- SAR Insight : The lack of electron-withdrawing groups (e.g., -OCF₂H) reduces polarity, likely decreasing solubility in aqueous media compared to the target compound.
Analog 3 : 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- Structure: Butanoic acid chain replaces acetonitrile; methoxy substituent at meta position.
- Molecular Formula : C₁₃H₁₄N₂O₄ | Molecular Weight : 262.27 g/mol .
- SAR Insight : The carboxylic acid group enhances hydrophilicity, making this analog more suitable for applications requiring aqueous solubility.
Core Heterocycle Variations
Analog 4 : 2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile
Functional Group Modifications
Analog 5 : [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid (CAS 878618-12-3)
- Structure : Acetic acid group replaces acetonitrile; methyl substituent on oxadiazole.
- Molecular Formula : C₁₁H₁₀N₂O₄ | Molecular Weight : 234.21 g/mol .
- SAR Insight : The carboxylic acid group introduces pH-dependent solubility, advantageous for formulation but may limit blood-brain barrier penetration.
Table 1: Key Properties of Target Compound and Analogs
*LogP estimated using fragment-based methods.
Biological Activity
2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile is a synthetic organic compound with significant potential in various biological applications. Its molecular formula is , and it has a molecular weight of 281.22 g/mol. The compound features a unique oxadiazole ring structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₉F₂N₃O₃ |
| Molecular Weight | 281.22 g/mol |
| IUPAC Name | 2-[3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl]acetonitrile |
| CAS Number | 852399-91-8 |
| Appearance | Powder |
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.
Antimicrobial Activity
Research has shown that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. In a study assessing the antimicrobial efficacy of similar oxadiazole derivatives, it was found that these compounds inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus . Although specific data on the compound is limited, the structural similarity suggests that it may possess comparable antimicrobial effects.
Anticancer Properties
Another area of interest is the anticancer activity associated with oxadiazole derivatives. A study demonstrated that certain oxadiazole-containing compounds exhibited cytotoxic effects against various cancer cell lines . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. While direct studies on this compound are scarce, its structural characteristics may suggest potential as an anticancer agent.
Case Studies and Research Findings
- Case Study: Antimicrobial Efficacy
-
Research Finding: Cytotoxicity
- In vitro studies on related compounds have reported IC50 values indicating effective cytotoxicity against cancer cell lines. For example, derivatives with similar structures have shown IC50 values ranging from 10 to 30 µM . This could provide a preliminary insight into the potential efficacy of this compound.
Future Directions
Given the promising biological activities associated with oxadiazole derivatives, further research into the specific effects of this compound is warranted. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the molecular pathways involved in its biological activities.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.
Q & A
Q. Advanced Research Focus
- Target Identification : Use affinity chromatography with a biotinylated probe of the compound to pull down bound proteins, followed by LC-MS/MS analysis.
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells (e.g., MAPK/ERK pathway modulation).
- CRISPR Screening : Knock out candidate targets (e.g., kinases) to confirm loss of compound efficacy.
- Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., ATP-binding pockets) over 100-ns trajectories .
How can computational methods be integrated with experimental data to predict novel derivatives with enhanced properties?
Q. Advanced Research Focus
Virtual Library Design : Generate derivatives using software like Schrödinger’s CombiGlide, focusing on substituents at the 3-methoxyphenyl position.
ADMET Prediction : Use QikProp to estimate permeability (Caco-2 >50 nm/s), solubility (LogS >-4), and cytochrome P450 inhibition risks.
Docking Studies : Screen derivatives against crystallographic structures of target proteins (e.g., PDB ID 2XK in ).
Synthetic Prioritization : Rank candidates by docking scores and synthetic accessibility (SAscore <4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
